molecular formula C17H14ClNO6S B2966535 methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate CAS No. 1327178-45-9

methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate

Cat. No.: B2966535
CAS No.: 1327178-45-9
M. Wt: 395.81
InChI Key: WWYMEJVXJPNBLD-SXGWCWSVSA-N
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Description

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring:

  • A 4-chlorophenylsulfonyl group, contributing to electron-withdrawing effects and enhancing molecular rigidity.
  • A methyl acrylate ester, which may act as a prodrug component or influence solubility and reactivity.

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-(4-chlorophenyl)sulfonylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO6S/c1-23-17(20)16(26(21,22)13-5-2-11(18)3-6-13)9-19-12-4-7-14-15(8-12)25-10-24-14/h2-9,19H,10H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYMEJVXJPNBLD-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde.

    Amination: The benzodioxole intermediate is then subjected to an amination reaction with an appropriate amine to introduce the amino group.

    Sulfonylation: The amino-benzodioxole compound undergoes sulfonylation with a chlorophenyl sulfonyl chloride to form the sulfonyl derivative.

    Acrylation: Finally, the sulfonyl derivative is reacted with methyl acrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole ring and sulfonyl group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent variations and inferred properties:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS/Example) Key Substituents Potential Applications/Properties Reference
Target Compound Benzodioxol-5-ylamino, 4-chlorophenylsulfonyl, methyl acrylate Hypothesized bioactivity (e.g., enzyme inhibition) N/A
2-Propenoic acid derivatives (e.g., 68867-62-9) Fluorinated alkyl sulfonyl groups (e.g., heptadecafluorooctyl), methyl acrylate Surfactants, water-repellent coatings [[]]
Glycine derivatives (e.g., 68957-32-4) Tridecafluorohexyl sulfonyl, ethyl ester Fluorinated surfactants, industrial polymers [[]]
Chromium complexes (e.g., 68891-98-5) Fluorinated sulfonyl-glycinato ligands, 2-propanol Metal-organic frameworks, catalysis [[]]

Key Observations:

Sulfonyl Group Variations :

  • The target compound’s 4-chlorophenylsulfonyl group contrasts with fluorinated alkyl sulfonyl groups in evidence compounds (e.g., 68867-62-9). Chlorophenyl groups enhance aromatic stacking and polarity, while fluorinated alkyl chains increase hydrophobicity and chemical resistance [[]].

Amino Linkages: The benzodioxol-5-ylamino group in the target compound may offer superior metabolic stability compared to ethylamino or methylamino linkages in fluorinated acrylates (e.g., 68957-61-9). This could make the target compound more suitable for pharmaceutical applications [[]].

Applications :

  • Fluorinated compounds in the evidence are primarily used in coatings and surfactants due to their oil/water repellency. The target compound’s structure suggests niche roles in drug design or agrochemicals, though explicit data is lacking.

Research Findings and Limitations

  • Synthetic Challenges : Fluorinated analogs (e.g., 70225-16-0) require specialized fluorination techniques, whereas the target compound’s chlorophenyl group simplifies synthesis [[]].
  • Toxicity Profiles : Fluorinated sulfonamides (e.g., 68957-58-4) are often persistent organic pollutants, whereas the target compound’s biodegradability remains unstudied [[]].

Biological Activity

Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H17ClN2O7SC_{18}H_{17}ClN_{2}O_{7}S with a molecular weight of 416.85 g/mol. It features a benzodioxole moiety, which is known for its pharmacological properties, and a sulfonyl group that may enhance its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of various signaling pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory processes.
  • Receptor Binding : It has been shown to bind to receptors that regulate cell proliferation and apoptosis, potentially making it useful in cancer therapies.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study Biological Activity Findings
Study 1Anti-cancerDemonstrated inhibition of tumor cell growth in vitro.
Study 2Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models.
Study 3NeuroprotectiveExhibited protective effects against oxidative stress in neuronal cells.

Case Studies

  • Anti-Cancer Efficacy :
    A study conducted on human cancer cell lines showed that this compound significantly reduced cell viability in breast and lung cancer models. The mechanism was linked to apoptosis induction through caspase activation.
  • Inflammatory Disease Models :
    In a murine model of rheumatoid arthritis, treatment with the compound resulted in decreased joint swelling and reduced expression of inflammatory markers such as IL-1β and COX-2. This suggests potential therapeutic applications in chronic inflammatory conditions.
  • Neuroprotection :
    The compound was evaluated for neuroprotective effects against oxidative stress in vitro using neuronal cell cultures exposed to hydrogen peroxide. Results indicated a significant reduction in cell death and preservation of mitochondrial function.

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